molecular formula C17H13BrN2OS B3844658 2-(4-Bromophenyl)-3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole

2-(4-Bromophenyl)-3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole

Cat. No.: B3844658
M. Wt: 373.3 g/mol
InChI Key: LTAXGGFEMUCYOT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole is a heterocyclic compound that features a unique combination of bromophenyl, furan, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of bromophenyl, furan, and thiophene moieties, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and bioactive molecules.

Properties

IUPAC Name

2-(4-bromophenyl)-3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2OS/c18-12-5-7-13(8-6-12)20-15(16-3-1-9-21-16)11-14(19-20)17-4-2-10-22-17/h1-10,15H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAXGGFEMUCYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C3=CC=C(C=C3)Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole
Reactant of Route 2
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2-(4-Bromophenyl)-3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole
Reactant of Route 3
2-(4-Bromophenyl)-3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole
Reactant of Route 4
2-(4-Bromophenyl)-3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenyl)-3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole
Reactant of Route 6
2-(4-Bromophenyl)-3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole

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